

4-Bromo-2,5-dimethylbenzaldehyde

spectroscopic data (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Bromo-2,5-dimethylbenzaldehyde

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An In-Depth Technical Guide to the Spectroscopic Characterization of **4-Bromo-2,5-dimethylbenzaldehyde**

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-bromo-2,5-dimethylbenzaldehyde**. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis for this compound. By integrating established spectroscopic principles with data from analogous structures, this guide offers a robust framework for spectral interpretation, experimental design, and structural elucidation.

Introduction: The Significance of 4-Bromo-2,5-dimethylbenzaldehyde

4-Bromo-2,5-dimethylbenzaldehyde is an aromatic aldehyde of interest in organic synthesis and medicinal chemistry. Its structure, featuring a bromine atom and two methyl groups on the benzene ring, provides a unique electronic and steric environment that can be leveraged in the synthesis of more complex molecules. Accurate structural confirmation and purity assessment are paramount in any research and development endeavor, making a thorough understanding of its spectroscopic properties essential.

This guide will provide an in-depth analysis of the expected ^1H NMR, ^{13}C NMR, IR, and MS data for **4-bromo-2,5-dimethylbenzaldehyde**. While experimental data for this specific molecule is not widely published, this document will synthesize data from closely related compounds and foundational spectroscopic principles to provide a reliable predictive analysis.

Molecular Structure and Properties:

- Molecular Formula: $\text{C}_9\text{H}_9\text{BrO}$ [1]
- Molecular Weight: 213.07 g/mol [1]
- IUPAC Name: **4-Bromo-2,5-dimethylbenzaldehyde**

Caption: Molecular structure of **4-Bromo-2,5-dimethylbenzaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.[2] For **4-bromo-2,5-dimethylbenzaldehyde**, both ^1H and ^{13}C NMR will provide critical information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum will reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (relative number of protons), and splitting patterns (information about neighboring protons).

Predicted ^1H NMR Data:

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.2	Singlet	1H	Aldehyde (-CHO)
~7.7	Singlet	1H	Aromatic C-H
~7.4	Singlet	1H	Aromatic C-H
~2.5	Singlet	3H	Methyl (-CH ₃)
~2.3	Singlet	3H	Methyl (-CH ₃)

Interpretation and Rationale:

- Aldehyde Proton (~10.2 ppm): The proton of the aldehyde group is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group, thus appearing far downfield.
- Aromatic Protons (~7.4-7.7 ppm): The two aromatic protons are in different electronic environments. The proton ortho to the bromine and meta to the aldehyde will likely be the most downfield of the two due to the deshielding effect of the bromine. The other aromatic proton, positioned between the two methyl groups, will have a slightly different chemical shift. The lack of adjacent protons results in singlets for both.
- Methyl Protons (~2.3-2.5 ppm): The two methyl groups are chemically distinct and will appear as two separate singlets. The methyl group ortho to the aldehyde will likely experience a slightly different electronic environment compared to the one meta to the aldehyde.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (δ , ppm)	Assignment
~192	Carbonyl Carbon (C=O)
~140	Aromatic C-CHO
~138	Aromatic C-CH ₃
~135	Aromatic C-H
~133	Aromatic C-H
~130	Aromatic C-Br
~125	Aromatic C-CH ₃
~21	Methyl Carbon (-CH ₃)
~19	Methyl Carbon (-CH ₃)

Interpretation and Rationale:

- Carbonyl Carbon (~192 ppm): The carbonyl carbon is significantly deshielded and appears at a characteristic downfield chemical shift.
- Aromatic Carbons (~125-140 ppm): The six aromatic carbons are all chemically distinct and will show separate signals. The carbon attached to the bromine will be influenced by the halogen's electronegativity and heavy atom effect. The carbons attached to the methyl and aldehyde groups will also have characteristic shifts.
- Methyl Carbons (~19-21 ppm): The two methyl carbons will have chemical shifts in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[\[2\]](#)

Predicted IR Absorption Bands:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	Aromatic C-H stretch
~2920-2980	Medium	Aliphatic C-H stretch (from -CH ₃)
~2820, ~2720	Medium	Aldehyde C-H stretch (Fermi doublet)
~1700	Strong	Carbonyl (C=O) stretch
~1600, ~1475	Medium	Aromatic C=C ring stretches
~800-900	Strong	C-H out-of-plane bending (substitution pattern)
~600-700	Medium	C-Br stretch

Interpretation and Rationale:

- **C-H Stretches:** The spectrum will show distinct C-H stretching vibrations for the aromatic, aliphatic (methyl), and aldehyde protons. The aldehyde C-H stretch is particularly diagnostic, often appearing as a pair of peaks (a Fermi doublet) around 2820 and 2720 cm⁻¹.
- **Carbonyl Stretch:** A strong, sharp absorption around 1700 cm⁻¹ is a clear indicator of the aldehyde's carbonyl group.
- **Aromatic Ring Stretches:** Absorptions in the 1475-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
- **C-Br Stretch:** The carbon-bromine bond will exhibit a stretching vibration in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy (ATR)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

- **Background Scan:** Record a background spectrum of the empty ATR crystal.
- **Sample Application:** Place a small amount of the solid **4-bromo-2,5-dimethylbenzaldehyde** sample onto the ATR crystal.
- **Apply Pressure:** Use the pressure clamp to ensure good contact between the sample and the crystal.
- **Data Acquisition:** Collect the IR spectrum of the sample.
- **Data Processing:** The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.^[3]

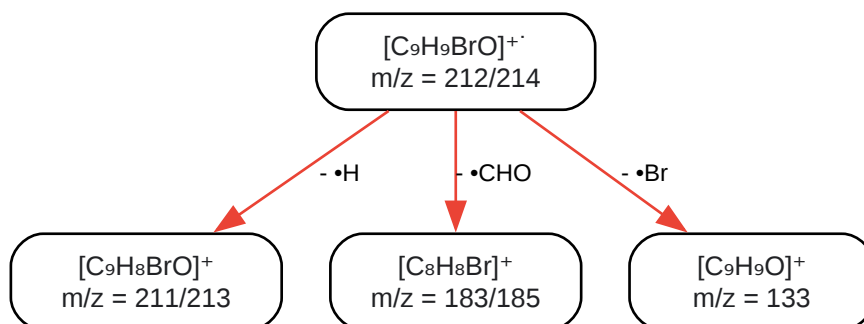
Predicted Mass Spectrum Data:

m/z	Interpretation
212 & 214	Molecular ion (M^+) peak and its isotope ($M+2$) peak. The nearly 1:1 ratio is characteristic of a bromine-containing compound. ^[3]
211 & 213	Loss of a hydrogen radical ($[M-H]^+$)
183 & 185	Loss of the aldehyde group ($-CHO$) ($[M-CHO]^+$)
132	Loss of Br radical
104	Further fragmentation of the aromatic ring.

Interpretation and Rationale:

- **Molecular Ion Peak:** The presence of two peaks of nearly equal intensity at m/z 212 and 214 is a definitive indicator of a compound containing one bromine atom, due to the natural isotopic abundance of ^{79}Br and ^{81}Br .

- **Fragmentation Pattern:** The molecule is expected to fragment in predictable ways. Loss of the aldehyde proton or the entire aldehyde group are common fragmentation pathways for benzaldehydes. Cleavage of the carbon-bromine bond is also a likely fragmentation event.



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Caption: A simplified proposed fragmentation pathway for **4-bromo-2,5-dimethylbenzaldehyde**.

Experimental Protocol for Mass Spectrometry (EI-MS)

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV for Electron Ionization - EI), causing the molecule to lose an electron and form a molecular ion (M^+).
- **Fragmentation:** The high energy of the molecular ion causes it to fragment into smaller, charged species.
- **Mass Analysis:** The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z , generating the mass spectrum.

Conclusion

The spectroscopic characterization of **4-bromo-2,5-dimethylbenzaldehyde** relies on the synergistic application of NMR, IR, and MS techniques. This guide has provided a detailed predictive analysis of the expected spectroscopic data, grounded in established chemical principles and comparison with related structures. The provided protocols offer a standardized approach to data acquisition. By understanding the key spectral features outlined in this document, researchers can confidently identify and characterize this important synthetic intermediate.

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